molecular formula C9H4ClN3 B1352722 2-Chloro-1,8-naphthyridine-3-carbonitrile CAS No. 60467-75-6

2-Chloro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1352722
CAS RN: 60467-75-6
M. Wt: 189.6 g/mol
InChI Key: ZYJZXWCCYCCBIB-UHFFFAOYSA-N
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Description

  • pKa : 0.17±0.30 (predicted)

Scientific Research Applications

Antiarrhythmic Effects

These compounds are also explored for their potential use as antiarrhythmics. Antiarrhythmic drugs work by correcting irregular heartbeats and can be crucial in treating various forms of cardiac arrhythmias. The structural properties of 2-Chloro-1,8-naphthyridine-3-carbonitrile make it a candidate for synthesizing new antiarrhythmic agents .

Herbicide Safeners

In agriculture, 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives can act as herbicide safeners. These chemicals protect crops from the toxic effects of herbicides without affecting the herbicidal action against weeds. This application is particularly important in safeguarding food crops during large-scale weed control .

Immunostimulant Properties

The immunostimulant properties of naphthyridine derivatives make them useful in enhancing the immune response. This application is significant in developing treatments that require the stimulation of the immune system, such as vaccines or therapies for immunocompromised individuals .

Anticancer Research

Naphthyridine derivatives, including those with the 2-Chloro-1,8-naphthyridine-3-carbonitrile structure, are being investigated for their anticancer properties. Their potential to inhibit cancer cell growth and proliferation is a promising area of research in the development of new chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is another area of interest. By reducing inflammation, they can be used to treat various inflammatory conditions and diseases, contributing to pain relief and improved health outcomes .

Antimicrobial Applications

Due to their antibacterial and antifungal properties, 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives are valuable in creating new antimicrobial drugs. These compounds could lead to effective treatments against resistant strains of bacteria and fungi .

Analgesic Effects

Lastly, the analgesic effects of naphthyridine derivatives are being explored. These compounds may offer new pathways for pain management, providing relief for patients suffering from chronic pain conditions .

Future Directions

: ChemicalBook: 2-chloro-1,8-Naphthyridine-3-carbonitrile

properties

IUPAC Name

2-chloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-8-7(5-11)4-6-2-1-3-12-9(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZXWCCYCCBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456888
Record name 1,8-Naphthyridine-3-carbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,8-naphthyridine-3-carbonitrile

CAS RN

60467-75-6
Record name 1,8-Naphthyridine-3-carbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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